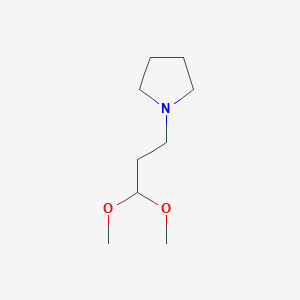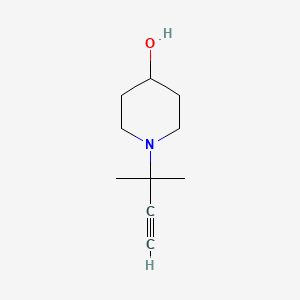
1-(1,1-dimethyl-2-propyn-1-yl)-4-piperidinol
Descripción general
Descripción
1-(1,1-dimethyl-2-propyn-1-yl)-4-piperidinol is a chemical compound known for its unique structure and reactivity It features a piperidinol ring substituted with a 1,1-dimethyl-2-propynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-dimethyl-2-propyn-1-yl)-4-piperidinol typically involves the reaction of piperidone with 1,1-dimethyl-2-propynyl lithium or a similar organometallic reagent. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the organometallic reagent. The reaction mixture is then quenched with water or an acid to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-(1,1-dimethyl-2-propyn-1-yl)-4-piperidinol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The piperidinol ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidinol derivatives.
Aplicaciones Científicas De Investigación
1-(1,1-dimethyl-2-propyn-1-yl)-4-piperidinol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(1,1-dimethyl-2-propyn-1-yl)-4-piperidinol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-(1,1-Dimethyl-2-propynyl)-4-piperidone: A related compound with a ketone group instead of a hydroxyl group.
1-(1,1-Dimethyl-2-propynyl)-4-piperidine: A similar compound lacking the hydroxyl group.
Uniqueness
1-(1,1-dimethyl-2-propyn-1-yl)-4-piperidinol is unique due to its specific substitution pattern and the presence of both a hydroxyl group and a 1,1-dimethyl-2-propynyl group
Propiedades
Número CAS |
240400-96-8 |
|---|---|
Fórmula molecular |
C10H17NO |
Peso molecular |
167.25 g/mol |
Nombre IUPAC |
1-(2-methylbut-3-yn-2-yl)piperidin-4-ol |
InChI |
InChI=1S/C10H17NO/c1-4-10(2,3)11-7-5-9(12)6-8-11/h1,9,12H,5-8H2,2-3H3 |
Clave InChI |
JXLBZBQQIQAJIE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#C)N1CCC(CC1)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

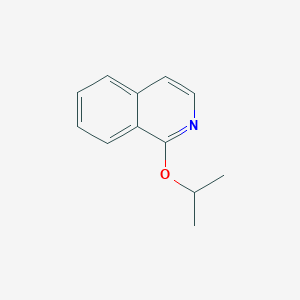
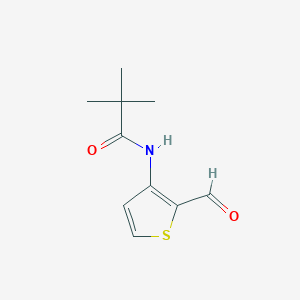
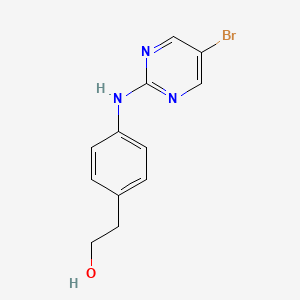
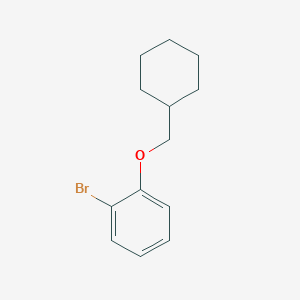
![2'-Deoxy-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}cytidine](/img/structure/B8393613.png)
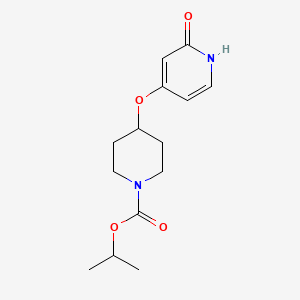
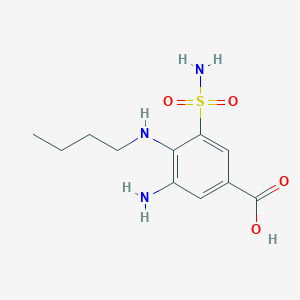
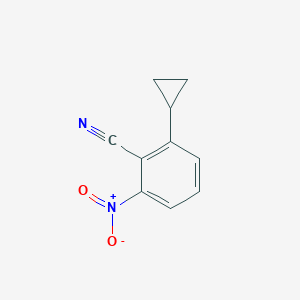
![2-[(2-Hydroxy-ethyl)-methoxy-amino]-ethanol](/img/structure/B8393631.png)
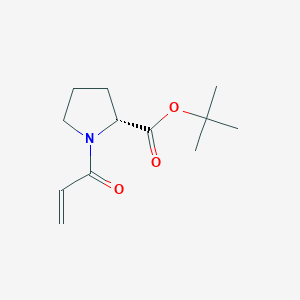
![6-(2-Chloropyridin-3-yl)-4-methoxypyrido[3,2-d]pyrimidine](/img/structure/B8393647.png)
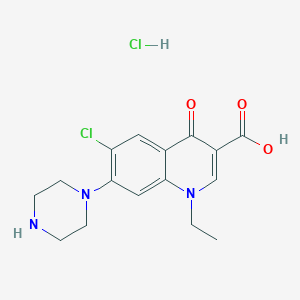
![5,6-dichloro-N-[2-(dimethylamino)ethyl]-N-methylpyridine-3-sulfonamide](/img/structure/B8393666.png)
